

# Physicochemical Properties of N-Desmethyl Imatinib: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Desmethyl imatinib*

Cat. No.: *B1241021*

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## Introduction

**N-Desmethyl imatinib**, also known as Norimatinib or CGP74588, is the major and pharmacologically active metabolite of imatinib, a cornerstone in the targeted therapy of various cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). Imatinib and its N-desmethyl metabolite function as potent and selective inhibitors of a specific subset of protein tyrosine kinases, including BCR-ABL, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR). The therapeutic efficacy of imatinib is, in part, attributed to the activity of **N-Desmethyl imatinib**. A thorough understanding of the physicochemical properties of this active metabolite is paramount for optimizing drug delivery, predicting pharmacokinetic behavior, and developing novel formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Desmethyl imatinib**, detailed experimental protocols for their determination, and visualizations of relevant signaling pathways and experimental workflows.

## Core Physicochemical Properties

A summary of the key physicochemical properties of **N-Desmethyl imatinib** is presented in Table 1. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models.

Property	Value	Source
Molecular Formula	C <sub>28</sub> H <sub>29</sub> N <sub>7</sub> O	[1][2]
Molecular Weight	479.58 g/mol	[1][2]
Appearance	Off-white to pale yellow powder	[3]
Solubility		
In Vitro		
DMSO	~100 mg/mL (~208.52 mM)	[4]
DMF	16 mg/mL	[5]
Ethanol	0.20 mg/mL	[5]
DMF:PBS (pH 7.2) (1:4)	0.20 mg/mL	[5]
In Vivo Formulation	≥ 2.5 mg/mL (5.21 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	[4]
Predicted Water Solubility	0.00665 mg/mL	DrugBank
Predicted logP	3.16	ALOGPS
Predicted pKa (Strongest Acidic)	12.69	Chemaxon
Predicted pKa (Strongest Basic)	9.23	Chemaxon
Crystal Structure	No experimental data found for N-Desmethyl imatinib. Imatinib mesylate, the parent drug, is known to exist in multiple polymorphic forms, most notably the α and β forms.[6]	

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like **N-Desmethyl imatinib** are crucial for obtaining reliable and reproducible data. The following sections outline standard experimental protocols.

## Solubility Determination (Shake-Flask Method)

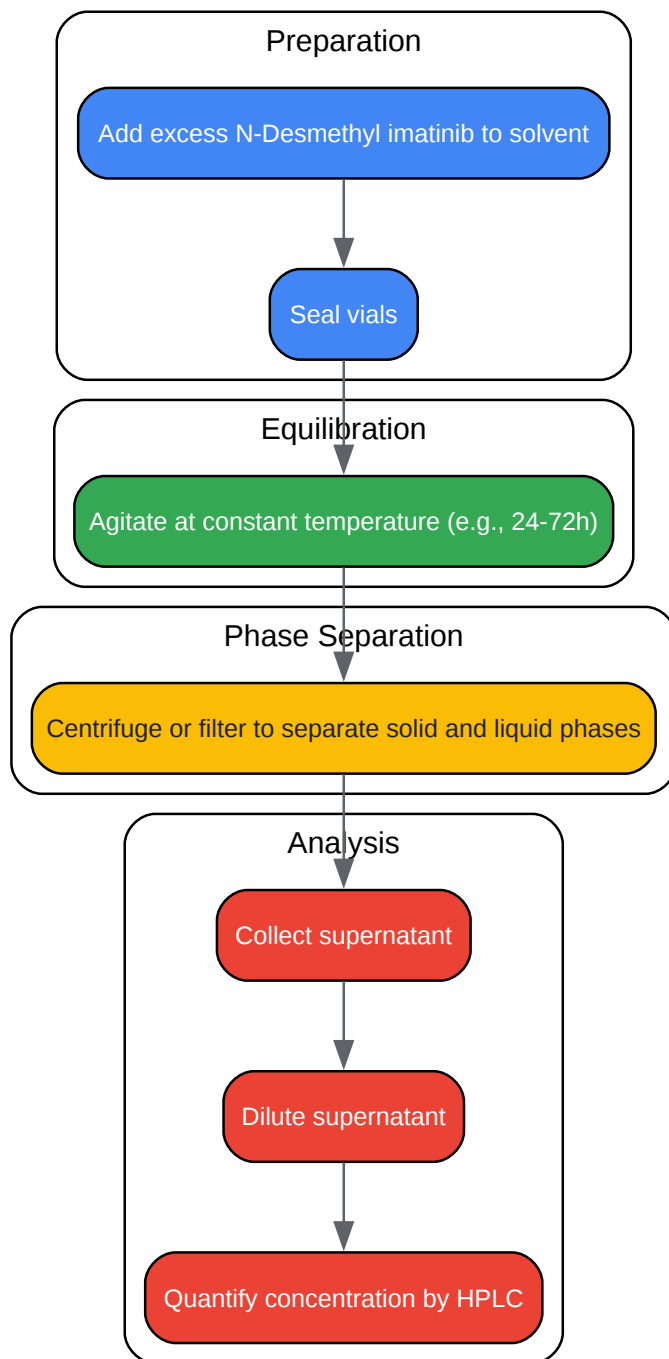
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

**Principle:** An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

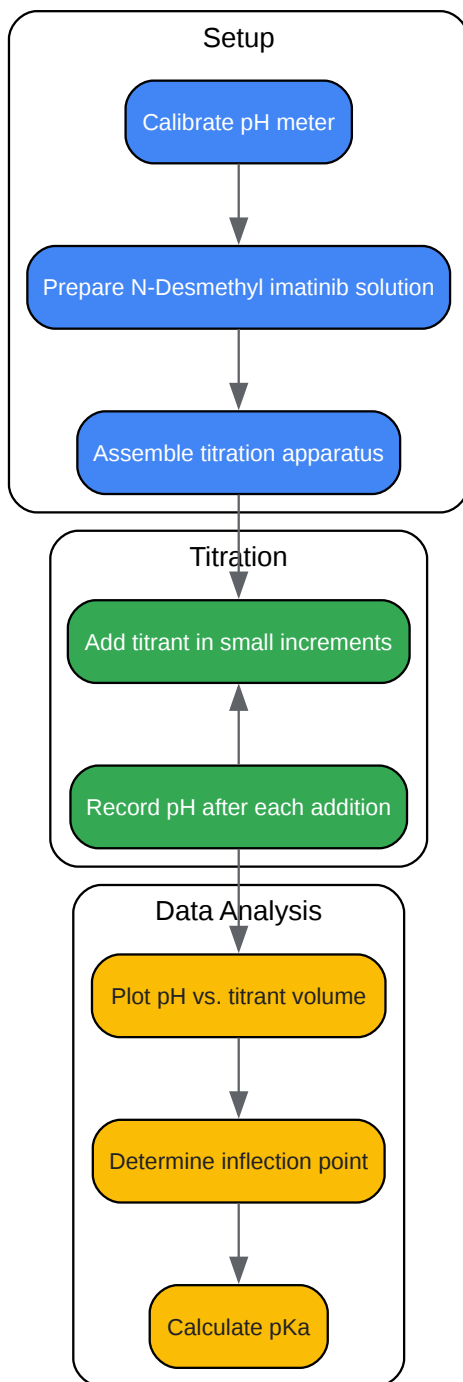
**Protocol:**

- **Preparation of Saturated Solution:** Add an excess amount of **N-Desmethyl imatinib** to a series of vials containing the desired solvent (e.g., water, buffers of different pH, organic solvents).
- **Equilibration:** Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the suspensions to settle. Separate the solid phase from the liquid phase by centrifugation or filtration.
- **Quantification:** Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of **N-Desmethyl imatinib** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the solubility from the measured concentration and the dilution factor.

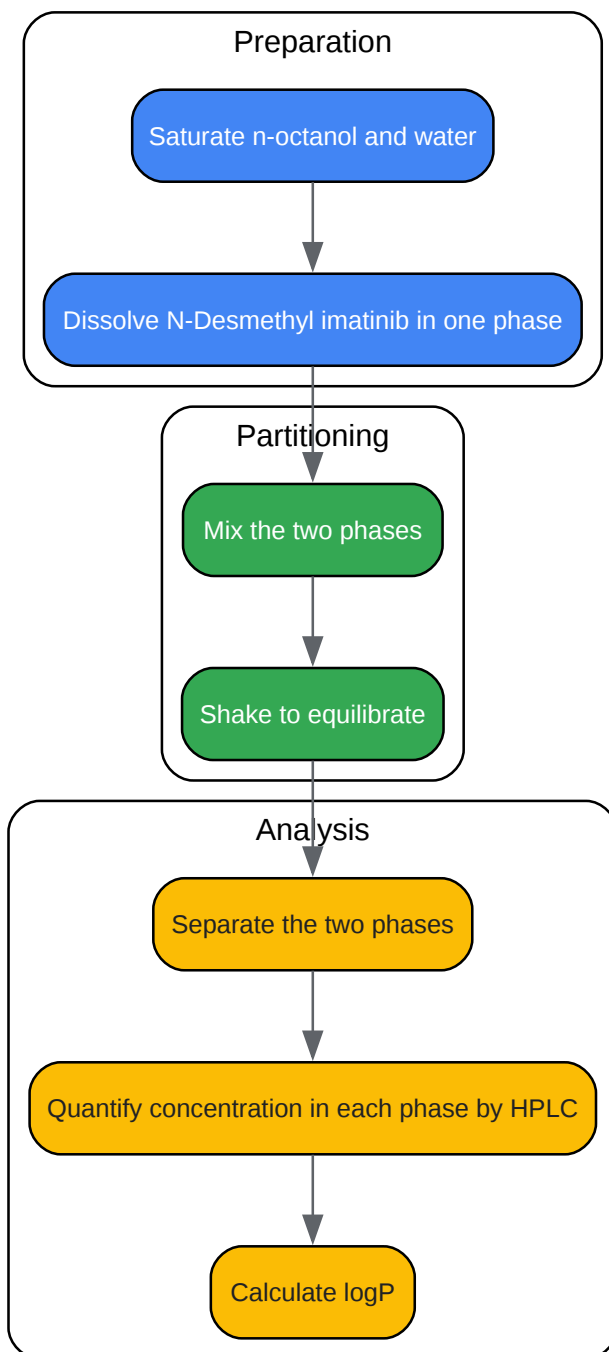
## Experimental Workflow for Solubility Determination

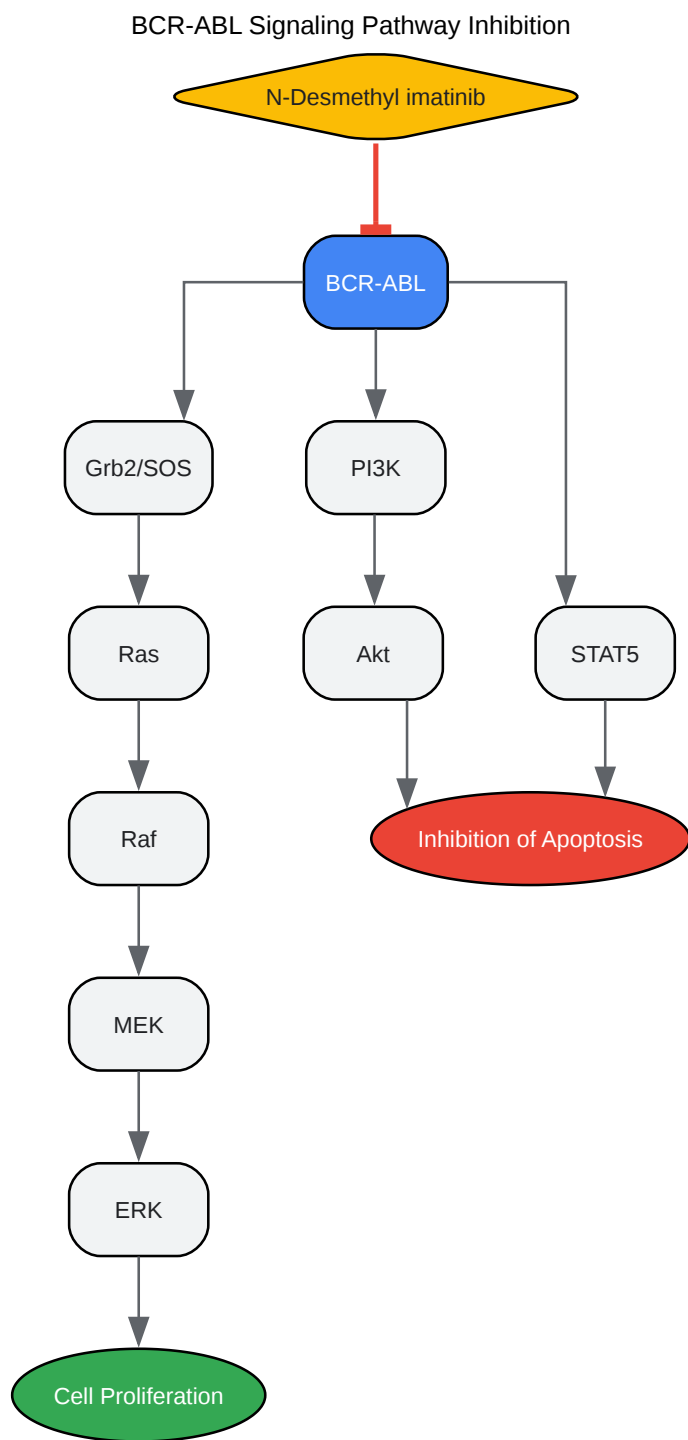


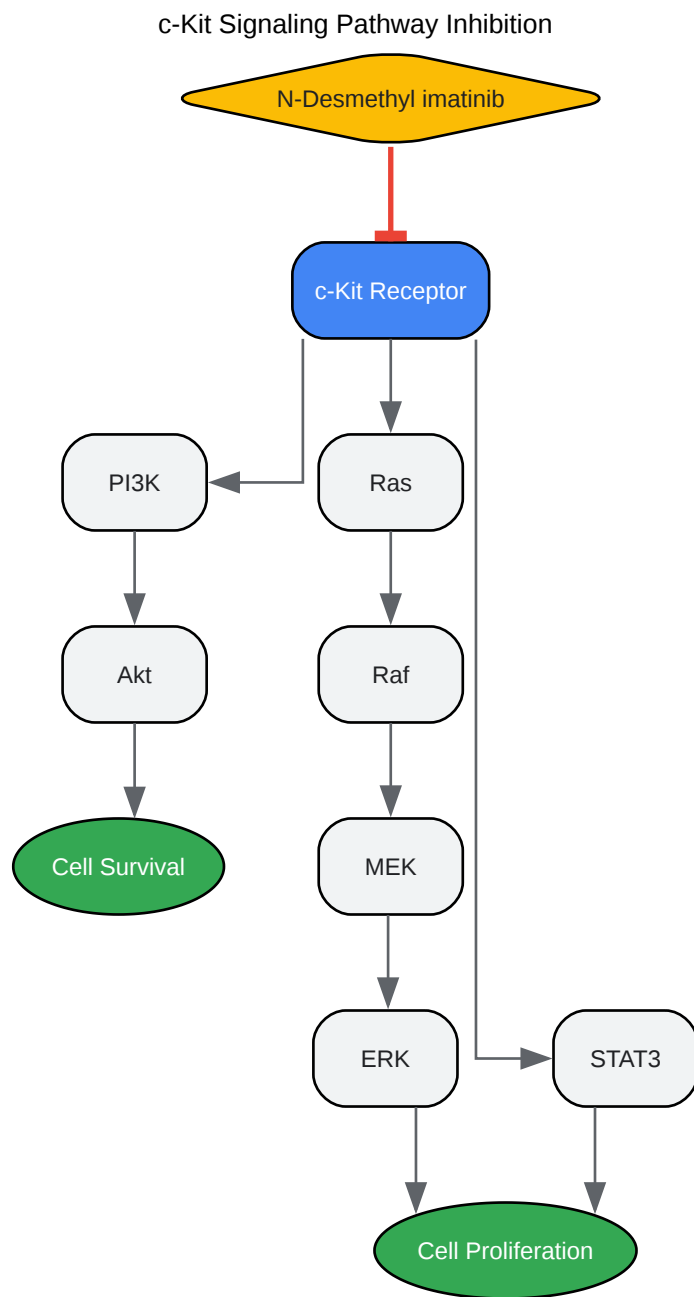
## Experimental Workflow for pKa Determination



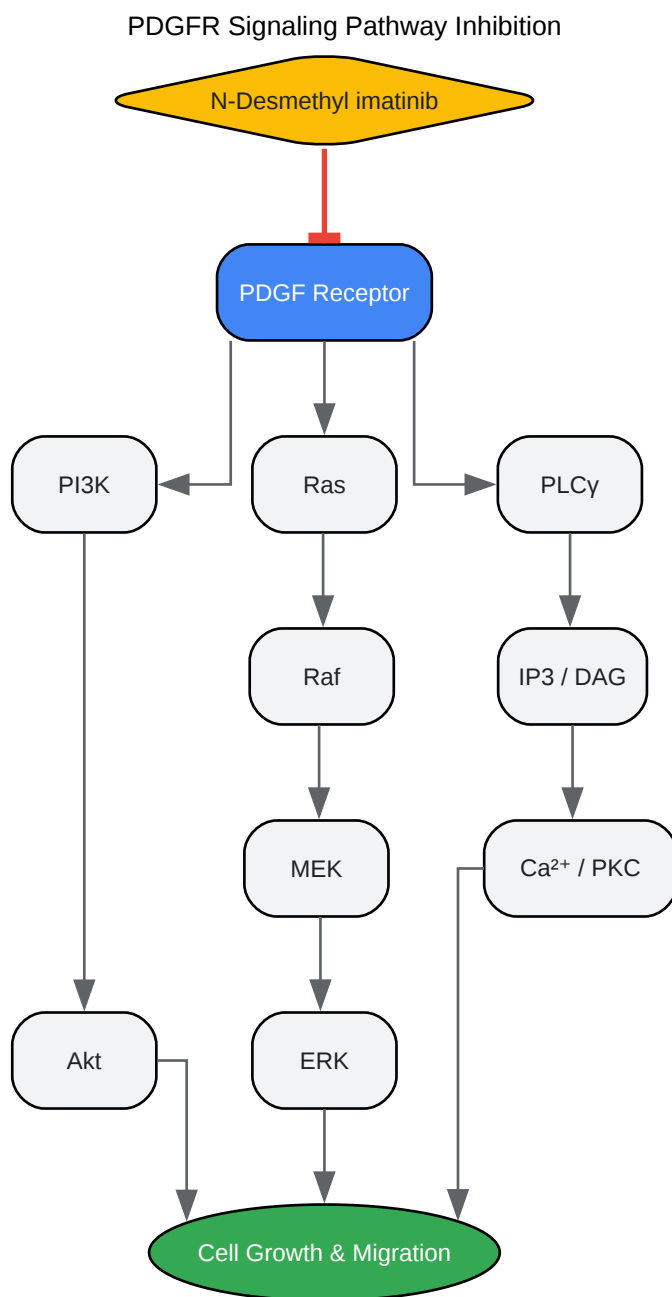
## Experimental Workflow for logP Determination











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## References

- 1. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib metabolite N-Desmethyl Imatinib | N-demethylated metabolite of Imatinib | CAS# 404844-02-6 |BCR-ABL inhibitor | chronic myelogenous leukemia (CML)| InvivoChem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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